Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone

Medicinal Chemistry Physicochemical Profiling Sulfoximine

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone is a member of the sulfoximine class, characterized by a hexavalent sulfur center bearing an imino (=NH), a methyl, and a tetrahydro-2H-thiopyran-4-yl substituent. Sulfoximines are recognized as versatile motifs in medicinal chemistry, offering distinct physicochemical properties compared to traditional sulfones and sulfonamides.

Molecular Formula C6H13NOS2
Molecular Weight 179.3 g/mol
Cat. No. B12971254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone
Molecular FormulaC6H13NOS2
Molecular Weight179.3 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1CCSCC1
InChIInChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3
InChIKeyBFTFWQODINSSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone: A Cyclic Sulfoximine Building Block Profile


Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone is a member of the sulfoximine class, characterized by a hexavalent sulfur center bearing an imino (=NH), a methyl, and a tetrahydro-2H-thiopyran-4-yl substituent [1]. Sulfoximines are recognized as versatile motifs in medicinal chemistry, offering distinct physicochemical properties compared to traditional sulfones and sulfonamides [2]. The tetrahydrothiopyran ring introduces a saturated, sulfur-containing heterocycle that can influence conformation, lipophilicity, and metabolic stability relative to aromatic or acyclic analogs.

Why Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone Cannot Be Simply Replaced by Other Sulfoximines


Sulfoximines are not a uniform class; their physicochemical and biological profiles are exquisitely sensitive to the nature of the N-substituent and the S-aryl/alkyl group [1]. The tetrahydrothiopyran ring imparts a unique combination of saturated heterocyclic character and sulfur-induced electronic effects that differs fundamentally from phenyl, cyclopentyl, or acyclic alkyl sulfoximine analogs. Matched molecular pair analyses have demonstrated that even minor structural modifications within the sulfoximine series can produce large shifts in solubility, permeability, and metabolic stability [1]. Consequently, generic substitution with a different sulfoximine—without empirical confirmation—carries a high risk of altered target engagement, pharmacokinetic behavior, or synthetic tractability. However, it must be noted that high-strength, head-to-head comparative evidence for this specific compound remains limited in the open literature.

Quantitative Differentiation Evidence for Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone: What the Data Actually Show


Class-Level Physicochemical Advantage of Sulfoximines Over Sulfones and Sulfonamides

A comprehensive 2017 study compared the physicochemical and in vitro properties of sulfoximines against their sulfone and sulfonamide analogs. The sulfoximine functional group was found to be chemically stable and comparatively more polar, with a weakly basic character that often leads to favorable aqueous solubility, permeability, and metabolic stability. While this study did not include the specific tetrahydrothiopyran-4-yl analog, the class-level data demonstrate that sulfoximines occupy a distinct property space that cannot be replicated by sulfones or sulfonamides [1]. This provides a foundational rationale for selecting this compound class when project requirements demand enhanced polarity without sacrificing permeability.

Medicinal Chemistry Physicochemical Profiling Sulfoximine

Conformational Rigidity of the Tetrahydrothiopyran Ring Versus Acyclic or Aromatic Analogs

The tetrahydro-2H-thiopyran ring exists as a saturated six-membered heterocycle with well-defined chair conformations, as documented in stereoelectronic studies of thianes and thiane-derived sulfoximines [1]. This conformational restriction contrasts with freely rotating acyclic alkyl sulfoximines (e.g., imino(methyl)(propyl)-λ⁶-sulfanone) and flat aromatic analogs (e.g., imino(methyl)(phenyl)-λ⁶-sulfanone). The ring sulfur atom introduces stereoelectronic effects (anomeric interactions, gauche preferences) that can pre-organize the molecule for target binding or influence metabolic soft spots. Quantitative torsional profiles and X-ray structures of related sulfoximines confirm distinct conformational preferences, but direct comparative data for the tetrahydrothiopyran-4-yl analog versus specific acyclic or aromatic comparators are not publicly available.

Conformational Analysis Drug Design Heterocycle

Sulfur-Mediated Metabolic Soft Spot Modulation in Tetrahydrothiopyran Sulfoximines

The presence of two sulfur atoms—one in the sulfoximine core and one in the tetrahydrothiopyran ring—creates a distinct metabolic liability profile compared to analogs lacking the cyclic sulfide. Literature on thiane-containing compounds indicates that the ring sulfur can undergo S-oxidation (forming sulfoxide and sulfone metabolites) and that the sulfoximine moiety itself is generally resistant to oxidative metabolism [1]. This dual-sulfur architecture may distribute oxidative metabolic pathways more broadly, potentially avoiding the rapid clearance seen with some phenyl sulfoximines that undergo CYP-mediated aromatic hydroxylation. However, direct comparative intrinsic clearance (Clint) data in hepatocytes or microsomes for this specific compound versus, for example, imino(methyl)(phenyl)-λ⁶-sulfanone, have not been publicly reported.

Drug Metabolism Metabolic Stability Sulfur Heterocycle

Synthetic Accessibility and Versatile NH-Functionalization of NH-Sulfoximines

NH-sulfoximines, including the tetrahydrothiopyran-4-yl variant, serve as versatile intermediates for late-stage diversification. The free NH group can undergo N-arylation, N-alkylation, N-acylation, and N-vinylation, enabling rapid analog generation without altering the core S-substitution pattern [1]. This is a critical procurement consideration: purchasing the NH-sulfoximine building block allows a team to generate a focused library of N-functionalized analogs, whereas pre-functionalized sulfoximines lock in the N-substituent. This synthetic flexibility is a differentiating factor relative to N-alkyl or N-aryl sulfoximines that are procured as final entities.

Synthetic Chemistry Late-Stage Functionalization NH-Sulfoximine

Application Scenarios for Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-λ⁶-sulfanone Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Diversification Using the NH-Sulfoximine Core

Procure this compound as a key NH-sulfoximine building block for rapid parallel synthesis of N-functionalized analogs. The free NH group allows exploration of N-aryl, N-alkyl, and N-acyl derivatives, enabling efficient SAR studies around the sulfoximine nitrogen while keeping the tetrahydrothiopyran ring constant [1]. This strategy is particularly valuable when project priorities include tuning polarity, solubility, and metabolic stability through N-substituent variation, as recommended by the class-level profiling data [1].

Conformationally Restricted Scaffold for Fragment-Based Drug Design (FBDD)

The saturated tetrahydrothiopyran ring provides a three-dimensional, conformationally defined scaffold that can serve as a core fragment for FBDD campaigns. Unlike flat aromatic sulfoximines, this compound introduces sp³ character and stereoelectronic constraints that may improve target complementarity and reduce aromatic ring count [1]. The compound can be used as a starting point for fragment growing or linking, with the NH group serving as a synthetic handle for elaboration. Note that target-specific binding data are not yet available; initial use should focus on biophysical fragment screening.

Physicochemical Tool Compound for Sulfoximine Property Benchmarking

Given the class-level evidence that sulfoximines occupy a distinct LogD–solubility–permeability space relative to sulfones and sulfonamides [1], this compound can serve as a benchmarking tool to establish the physicochemical profile of a tetrahydrothiopyran-substituted sulfoximine within an organization's internal compound collection. Measuring its LogD, kinetic solubility, PAMPA permeability, and microsomal stability will generate reference data for future sulfoximine projects and enable more informed procurement decisions for other analogs.

Late-Stage Functionalization in Kinase Inhibitor Programs (Hypothesis-Driven)

While no direct kinase inhibition data for this specific compound have been publicly reported, the sulfoximine scaffold has been explored in kinase inhibitor patents [1]. The tetrahydrothiopyran ring may offer advantages over phenyl groups in terms of metabolic soft-spot distribution and conformational fit into kinase hinge regions. Procurement for targeted kinase panel screening (e.g., PI3K, mTOR) is justified as a hypothesis-driven exploration, provided that internal resources exist to follow up on any hits with quantitative comparator studies against phenyl and cyclopentyl sulfoximine controls.

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